N-(2-ethoxyphenyl)-3-oxobutanamide

Description

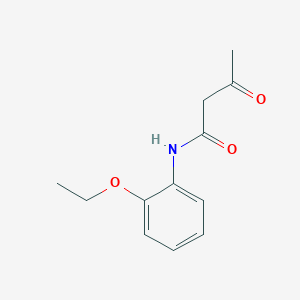

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNSERNEEXUOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304477 | |

| Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41687-09-6 | |

| Record name | NSC165874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-ethoxyphenyl)-3-oxobutanamide CAS number and properties

CAS Number: 41687-09-6

This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)-3-oxobutanamide, including its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as Acetoacet-O-phenetidide, is a beta-ketoamide derivative. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41687-09-6 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Acetoacet-O-phenetidide, N-(2-ethoxyphenyl)acetoacetamide | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 221.10519334 Da | [1] |

| Monoisotopic Mass | 221.10519334 Da | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

Synthesis

The synthesis of this compound typically follows the general procedure for the formation of N-aryl-acetoacetamides, which involves the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of related acetoacetamides.

Materials:

-

2-Ethoxyaniline

-

Ethyl acetoacetate

-

Toluene (or another suitable high-boiling point solvent)

-

Catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-ethoxyaniline (1 equivalent) in toluene.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or the cessation of azeotrope collection), cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a theoretical interpretation based on its structure and data from analogous compounds is presented below.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts for this compound in CDCl₃ are as follows:

-

δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group.

-

δ 2.3 ppm (s, 3H): Methyl protons of the acetyl group.

-

δ 3.6 ppm (s, 2H): Methylene protons between the two carbonyl groups.

-

δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group.

-

δ 6.9-7.2 ppm (m, 4H): Aromatic protons.

-

δ 8.5-9.0 ppm (br s, 1H): Amide proton (NH).

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts for this compound in CDCl₃ are:

-

δ 14-15 ppm: Methyl carbon of the ethoxy group.

-

δ 31 ppm: Methyl carbon of the acetyl group.

-

δ 50 ppm: Methylene carbon between the two carbonyl groups.

-

δ 64 ppm: Methylene carbon of the ethoxy group.

-

δ 112-128 ppm: Aromatic carbons.

-

δ 148 ppm: Aromatic carbon attached to the ethoxy group.

-

δ 165 ppm: Amide carbonyl carbon.

-

δ 205 ppm: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

3250-3400 cm⁻¹ (N-H stretch): A moderate to strong band corresponding to the amide N-H stretching vibration.

-

3000-3100 cm⁻¹ (aromatic C-H stretch): Weak to medium bands for the C-H stretching of the aromatic ring.

-

2850-2980 cm⁻¹ (aliphatic C-H stretch): Medium bands for the C-H stretching of the methyl and methylene groups.

-

~1720 cm⁻¹ (C=O ketone stretch): A strong band for the ketonic carbonyl group.

-

~1670 cm⁻¹ (C=O amide I stretch): A strong band for the amide carbonyl group.

-

~1540 cm⁻¹ (N-H bend and C-N stretch, amide II): A medium to strong band.

-

1400-1600 cm⁻¹ (C=C aromatic stretch): Several medium to weak bands.

-

1200-1250 cm⁻¹ (Ar-O-C stretch): A strong band for the aryl ether linkage.

Mass Spectrometry

The fragmentation pattern of this compound in mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 221. The fragmentation is likely to proceed through cleavage of the amide and keto groups. Key expected fragments include:

-

m/z 178: Loss of the acetyl group (CH₃CO).

-

m/z 137: Cleavage of the butanamide chain, leaving the ethoxyphenylamine fragment.

-

m/z 109: Loss of ethylene from the ethoxy group of the m/z 137 fragment.

-

m/z 43: The acetyl cation (CH₃CO)⁺.

Biological Activity and Potential Applications

There is limited specific information on the biological activity of this compound in the current literature. However, the broader class of 3-oxobutanamides has been investigated for various biological activities.

-

Antimicrobial and Antioxidant Potential: Some studies on other 3-oxobutanamide derivatives have explored their potential as antimicrobial and antioxidant agents.[3]

-

Cytotoxicity: Certain derivatives of the acetoacetanilide class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this scaffold could be a starting point for the development of new cytotoxic agents.[4]

-

Synthetic Intermediate: N-aryl-3-oxobutanamides are versatile intermediates in organic synthesis, particularly in multicomponent reactions to generate diverse heterocyclic structures.[4] It has been noted that this compound behaves similarly to its methoxy analog in some of these reactions.[4]

Given the lack of specific biological data, a logical workflow for investigating this compound would involve initial screening for various biological activities followed by more in-depth mechanistic studies if any promising activity is identified.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with a range of interesting chemical features. While its biological profile is currently underexplored, its structural similarity to other biologically active acetoacetanilides suggests that it may possess valuable pharmacological properties. This technical guide provides a foundation for future research into this compound, from its basic chemical characterization to the exploration of its potential as a synthetic building block or a bioactive agent. Further experimental validation of its physical properties and a systematic investigation of its biological activities are warranted.

References

- 1. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-ethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(2-ethoxyphenyl)-3-oxobutanamide. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and logical workflows.

Core Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [3] |

| Molecular Weight | 221.25 g/mol | [3] |

| XLogP3 (Computed) | 1.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 221.10519334 Da | [3] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

| Complexity | 253 | [3] |

Detailed Experimental Protocols

This section outlines the standard methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of one to two degrees.[4] Impurities tend to lower and broaden the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or Thiele tube)[4][5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[7]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom.[4] Repeat until the sample column is approximately 2-3 mm high.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in efficiently conducting the subsequent accurate measurement.[5] Allow the apparatus to cool before proceeding.

-

Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.[5] A slow rate is crucial for an accurate reading.[8]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal turns into a liquid (the end of the melting range).[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Apparatus:

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or rotator

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a flask. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[9]

-

Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

-

Phase Separation: After equilibration, allow the mixture to stand to let the excess solid settle. To separate the saturated solution from the remaining solid, either centrifuge the sample or filter it using a syringe filter that does not adsorb the solute.[9] This step must be performed carefully to avoid including any solid particles in the sample for analysis.

-

Analysis: Accurately dilute a known volume of the clear, saturated supernatant.

-

Quantification: Measure the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

LogP Determination (Octanol-Water Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its ADME (absorption, distribution, metabolism, and excretion) properties.[10]

Apparatus:

-

Separatory funnel or vials

-

pH meter

-

Mechanical shaker or rotator

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and pre-saturate them with each other by mixing them vigorously and then allowing the layers to separate.[11] This minimizes volume changes during the experiment.

-

Compound Addition: Dissolve an accurately weighed amount of this compound in one of the phases (usually the one in which it is more soluble). Alternatively, add a small aliquot of a concentrated stock solution.[11]

-

Partitioning: Add a known volume of the second phase to create a biphasic system. Seal the container and shake it gently for a set period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: Allow the two phases (n-octanol and aqueous) to separate completely. A brief centrifugation can aid this process.

-

Sampling and Analysis: Carefully take a sample from each phase.

-

Quantification: Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a suitable analytical technique.[12]

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = [organic] / [aqueous]

-

The logP is then calculated as: log₁₀(P).[10]

-

Workflow Visualization

The following diagram illustrates a standard laboratory workflow for identifying an unknown solid compound using melting point determination, a fundamental technique in physicochemical analysis.

Caption: Workflow for identification of a solid compound via melting point analysis.

References

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. pennwest.edu [pennwest.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. acdlabs.com [acdlabs.com]

- 11. enamine.net [enamine.net]

- 12. agilent.com [agilent.com]

Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)-3-oxobutanamide is a β-ketoamide of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. As a versatile synthetic intermediate, it serves as a scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides an in-depth overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its laboratory-scale preparation. The methodologies presented are based on established chemical principles and analogous syntheses of related compounds, providing a solid foundation for its synthesis and further derivatization.

Core Synthesis Routes

The synthesis of this compound is primarily achieved through two well-established methods in organic chemistry: the condensation of 2-ethoxyaniline with a β-keto-ester, typically ethyl acetoacetate, and the acylation of 2-ethoxyaniline with diketene. Both routes are effective and the choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Route 1: Condensation of 2-Ethoxyaniline with Ethyl Acetoacetate

This classical approach, a variation of the Claisen condensation, involves the reaction of 2-ethoxyaniline with ethyl acetoacetate. The reaction can be performed with or without a catalyst and typically requires elevated temperatures to drive the condensation and removal of ethanol.

Experimental Protocol:

Note: This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion: Maintain the temperature until the starting materials are consumed (typically 2-4 hours). During the reaction, ethanol is liberated.

-

Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

Route 2: Acylation of 2-Ethoxyaniline with Diketene

A milder and often more rapid alternative involves the acylation of 2-ethoxyaniline with diketene. This reaction is typically carried out at or below room temperature and avoids the need for high temperatures and the removal of a volatile byproduct.

Experimental Protocol:

Note: This protocol is based on general procedures for the acylation of anilines with diketene.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyaniline (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.

-

Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 eq) dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials and then purified by recrystallization from ethanol or a similar solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-aryl-3-oxobutanamides based on analogous preparations. Actual results for this compound may vary depending on the specific reaction conditions and scale.

| Synthesis Route | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Route 1 | 2-Ethoxyaniline, Ethyl Acetoacetate | None or Toluene | 120-140 | 2 - 4 | 75 - 90 | >95 (after recrystallization) |

| Route 2 | 2-Ethoxyaniline, Diketene | Toluene or Dichloromethane | 0 - 25 | 1 - 3 | 80 - 95 | >98 (after recrystallization) |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Caption: Route 1: Condensation of 2-Ethoxyaniline with Ethyl Acetoacetate.

Caption: Route 2: Acylation of 2-Ethoxyaniline with Diketene.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow applicable to both synthesis routes, from reaction setup to the final purified product.

Caption: General Experimental Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound can be readily achieved through either the condensation of 2-ethoxyaniline with ethyl acetoacetate or its acylation with diketene. The choice of the synthetic route can be guided by factors such as reagent availability, desired reaction conditions, and scale. The protocols and data presented in this guide, derived from established chemical knowledge of similar transformations, provide a comprehensive framework for the successful synthesis and purification of this valuable chemical intermediate. Researchers and drug development professionals can utilize this information to reliably produce this compound for further investigation and application in their respective fields.

Biological Activity of N-(2-ethoxyphenyl)-3-oxobutanamide: An In-depth Technical Guide

Researchers, scientists, and drug development professionals seeking detailed information on the biological activity of N-(2-ethoxyphenyl)-3-oxobutanamide will find a notable scarcity of publicly available data. Despite its defined chemical structure, extensive searches of scientific literature and chemical databases have yielded minimal information regarding its specific biological effects, mechanisms of action, and associated experimental protocols.

This technical guide aims to provide a comprehensive overview of the currently available information, or lack thereof, and to contextualize the compound within the broader landscape of related chemical structures with known biological activities.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Acetoacet-o-phenetidide, N-(2-ethoxyphenyl)acetoacetamide |

| CAS Number | 41687-09-6 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| Structure | (See Figure 1) |

Current Status of Biological Activity Data

As of the latest available information, there are no significant, peer-reviewed studies detailing the specific biological activities of this compound. Searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not reveal any dedicated research on the pharmacological, toxicological, or any other biological effects of this compound.

The PubChem database, a comprehensive resource for chemical information, lists the compound (CID 296086) but does not contain any associated bioactivity data. This suggests that the compound has not been extensively screened in biological assays or that the results of any such screenings have not been made public.

Inferences from Structurally Related Compounds

While direct data is lacking, it is possible to make some tentative inferences based on the biological activities of structurally similar molecules. This compound belongs to the class of acetoacetanilides, which are known to be versatile precursors in the synthesis of various heterocyclic compounds, some of which possess biological activity.

For instance, related anilide and carboxamide derivatives have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: Various N-aryl-3-oxobutanamide derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents.

-

Anti-inflammatory Activity: The core anilide structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Analgesic Activity: Certain acetoacetanilide derivatives have been explored for their pain-relieving properties.

It is crucial to emphasize that these are general activities of related chemical classes, and it cannot be assumed that this compound possesses any of these properties without direct experimental evidence.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the absence of experimental data, any discussion of signaling pathways or mechanisms of action for this compound remains purely hypothetical. Based on its structure, potential, yet unproven, interactions could involve:

-

Enzyme Inhibition: The β-dicarbonyl moiety could potentially chelate metal ions in the active sites of metalloenzymes.

-

Receptor Binding: The substituted phenyl ring and amide linkage could facilitate binding to various cellular receptors.

The following diagram illustrates a hypothetical workflow for the initial screening of this compound to elucidate its biological activity.

An In-depth Technical Guide to N-(2-ethoxyphenyl)-3-oxobutanamide and its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-ethoxyphenyl)-3-oxobutanamide, a versatile β-ketoamide, serves as a pivotal precursor in the landscape of modern organic synthesis. Its unique structural features, characterized by multiple reactive sites, render it an invaluable building block for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives, with a particular focus on their emerging roles in medicinal chemistry. Detailed experimental protocols for key transformations, tabulated quantitative data on reaction yields and biological activities, and visualizations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development in this promising area.

Introduction

β-Ketoamides are a prominent class of organic compounds that have garnered significant attention due to their synthetic versatility.[1] The presence of multiple functional groups within their structure allows for a wide range of chemical transformations, making them ideal intermediates for the synthesis of fine chemicals and biologically active molecules.[1] this compound, in particular, has emerged as a key starting material for the synthesis of various functionalized derivatives, including a variety of heterocyclic systems.[1] This guide will delve into the synthetic routes to this compound, explore its utility in the synthesis of diverse derivatives, and summarize the biological activities of these derivatives, providing a technical resource for researchers in organic and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 2-ethoxyaniline with a β-keto-ester, such as ethyl acetoacetate. This reaction is typically catalyzed by an acid.

General Synthesis Workflow

The overall workflow for the synthesis of this compound from 2-ethoxyaniline and ethyl acetoacetate is depicted below.

References

Spectroscopic Data and Analysis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(2-ethoxyphenyl)-3-oxobutanamide. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related molecules in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₁₅NO₃[1]

-

Molecular Weight: 221.25 g/mol [1]

-

CAS Number: 41687-09-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of closely related analogs, including N-(4-ethoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | br s | 1H | N-H (Amide) |

| ~6.8 - 7.2 | m | 4H | Ar-H |

| ~4.1 | q | 2H | O-CH₂-CH₃ |

| ~3.6 | s | 2H | -CO-CH₂-CO- |

| ~2.3 | s | 3H | -CO-CH₃ |

| ~1.4 | t | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Ketone Carbonyl (C=O) |

| ~168 | Amide Carbonyl (C=O) |

| ~148 | Ar-C-O |

| ~128 | Ar-C-N |

| ~124 | Ar-CH |

| ~121 | Ar-CH |

| ~120 | Ar-CH |

| ~111 | Ar-CH |

| ~64 | O-CH₂-CH₃ |

| ~50 | -CO-CH₂-CO- |

| ~31 | -CO-CH₃ |

| ~15 | O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2980, ~2930 | Medium-Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | Ketone C=O Stretch |

| ~1680 | Strong | Amide I Band (C=O Stretch) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1540 | Medium | Amide II Band (N-H Bend) |

| ~1240 | Strong | Aryl-O-C Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 221 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | Moderate | [M - CH₂CO]⁺ |

| 151 | Strong | [M - CH₂CO - CO]⁺ or [M - C₄H₄O₂]⁺ |

| 137 | Moderate | [C₈H₉O₂]⁺ |

| 109 | Strong | [C₇H₉O]⁺ |

| 43 | Strong | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: For volatile compounds, Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Diagrams

References

Methodological & Application

Application Notes and Protocols for N-(2-ethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of N-(2-ethoxyphenyl)-3-oxobutanamide. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for its synthesis and for key biological assays, supplemented with illustrative data from related compounds to guide experimental design.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 41687-09-6 |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC(=O)C |

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetoacetylation of 2-ethoxyaniline with a suitable acetoacetylating agent, such as ethyl acetoacetate. This reaction is a classic example of amide bond formation between an amine and a β-keto ester.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl-3-oxobutanamides.

Materials:

-

2-ethoxyaniline

-

Ethyl acetoacetate

-

Toluene (or other high-boiling point solvent like xylene)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a 25 mL single-neck round-bottom flask, combine 2-ethoxyaniline (5.31 mmol, 1 equivalent), ethyl acetoacetate (5.31 mmol, 1 equivalent), and 4-dimethylaminopyridine (DMAP) (0.531 mmol, 0.1 equivalents).

-

Solvent Addition: Add 15-20 mL of toluene to the flask.

-

Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) mixture as the mobile phase. The reaction is expected to proceed for 20-36 hours.

-

Work-up: Once the starting materials are consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) gradient as the eluent to yield the pure this compound.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported, its structural class, N-aryl-3-oxobutanamides, has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects. The following sections provide detailed protocols for assessing these potential activities.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using standard microbiological techniques.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Grow microbial cultures overnight and dilute them to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (medium with inoculum and a standard antibiotic), a negative control (medium with inoculum and the solvent used to dissolve the compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Illustrative Data for Related Compounds:

The following table presents hypothetical MIC values for this compound, based on data for other N-aryl-3-oxobutanamide derivatives, for illustrative purposes.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 |

| Escherichia coli (Gram-negative) | 32 |

| Candida albicans (Fungus) | 64 |

Anti-inflammatory Activity

The anti-inflammatory properties of N-aryl-3-oxobutanamides are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin E₂ production)

-

Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In separate wells of a microplate, pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction (e.g., by adding a quenching solution).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Illustrative Data for a Hypothetical COX Inhibitor:

The following table shows example IC₅₀ values. A lower IC₅₀ indicates greater potency. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| This compound (Hypothetical) | 15 | 1.2 | 12.5 |

| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Reference) | 10 | 0.05 | 200 |

Potential Mechanism of Action: Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of the arachidonic acid cascade. This pathway is central to the inflammatory response.

Visualization of the Arachidonic Acid Cascade and COX Inhibition:

Caption: Hypothesized inhibition of COX-2 by this compound.

Disclaimer: The quantitative data presented in the tables and the depicted mechanism of action are for illustrative purposes only and are based on the activities of structurally related compounds. Specific experimental validation is required to determine the actual biological profile of this compound.

Application Notes and Protocols for the Use of N-(2-ethoxyphenyl)-3-oxobutanamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of N-(2-ethoxyphenyl)-3-oxobutanamide as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthesis of Quinolones via Conrad-Limpach Cyclization

The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters or, in this case, a β-ketoamide. The thermal or acid-catalyzed cyclization of this compound is expected to yield 8-ethoxy-4-hydroxy-2-methylquinoline, a scaffold of interest in medicinal chemistry.

Reaction Scheme:

Application Notes and Protocols: N-(2-ethoxyphenyl)-3-oxobutanamide as a Versatile Building Block for Fine Chemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-(2-ethoxyphenyl)-3-oxobutanamide as a key intermediate in the synthesis of complex organic molecules and fine chemicals. This document outlines its synthesis, physicochemical properties, and its application in multicomponent reactions to generate diverse heterocyclic scaffolds.

Physicochemical Properties of this compound

This compound is a white crystalline solid that serves as a valuable precursor in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| CAS Number | 41687-09-6 | [1] |

| Appearance | White crystalline solid | |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetoacetylation of 2-ethoxyaniline with an acetoacetylating agent such as ethyl acetoacetate. The reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of acetoacetanilides.[2]

Materials:

-

2-ethoxyaniline

-

Ethyl acetoacetate

-

Xylene (or another suitable high-boiling point solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine one molar equivalent of 2-ethoxyaniline with 1.1 molar equivalents of ethyl acetoacetate in a minimal amount of xylene to form a slurry.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Continue refluxing for 2-4 hours or until the starting materials are consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be cooled in an ice bath.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure this compound as a white crystalline solid.

-

Dry the purified product under vacuum.

Expected Yield: 70-80%

Application in Multicomponent Reactions for Heterocyclic Synthesis

This compound is an excellent substrate for multicomponent reactions, enabling the efficient construction of complex heterocyclic frameworks. A notable application is the switchable three-component reaction with 5-amino-3-methylisoxazole and salicylaldehyde, which can yield different products depending on the reaction conditions.[3][4][5]

Protocol 1: Synthesis of Benzoxazocine Derivatives via Ultrasonication

Reaction Scheme:

Caption: Synthesis of Benzoxazocine Derivatives.

Materials:

-

This compound

-

5-amino-3-methylisoxazole

-

Salicylaldehyde

-

Ethanol

-

Ultrasonic bath

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, dissolve one molar equivalent of this compound, one molar equivalent of 5-amino-3-methylisoxazole, and one molar equivalent of salicylaldehyde in ethanol.

-

Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 4 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired benzoxazocine derivative.

Protocol 2: Synthesis of Dihydroisoxazolopyridine Derivatives via Lewis Acid Catalysis

Reaction Scheme:

Caption: Synthesis of Dihydroisoxazolopyridine Derivatives.

Materials:

-

This compound

-

5-amino-3-methylisoxazole

-

Salicylaldehyde

-

Ethanol

-

Ytterbium(III) triflate (Yb(OTf)₃)

-

Magnetic stirrer and stir bar

-

Reaction flask

Procedure:

-

To a solution of one molar equivalent of this compound, one molar equivalent of 5-amino-3-methylisoxazole, and one molar equivalent of salicylaldehyde in ethanol, add 5 mol % of ytterbium(III) triflate.[4]

-

Stir the reaction mixture at room temperature for 48 hours.[4]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure dihydroisoxazolopyridine derivative.

Quantitative Data Summary

The following table summarizes the yields for the different heterocyclic products obtained from the three-component reaction under various conditions.

| N-Aryl Substituent | Reaction Conditions | Product Type | Yield (%) | Reference |

| 2-ethoxyphenyl | Ethanol, Ultrasonication, rt, 4h | Benzoxazocine | 58 | [4] |

| 2-ethoxyphenyl | Ethanol, Yb(OTf)₃ (5 mol%), rt, 48h | Dihydroisoxazolopyridine | 69 | [4] |

| 2-methoxyphenyl | Ethanol, Ultrasonication, rt, 4h | Benzoxazocine | 55 | [4] |

| 2-methoxyphenyl | Ethanol, Yb(OTf)₃ (5 mol%), rt, 48h | Dihydroisoxazolopyridine | 69 | [4] |

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from the synthesis of the building block to its application in generating diverse heterocyclic compounds.

Caption: Overall workflow for this compound.

These protocols and data highlight the utility of this compound as a valuable and versatile building block for the synthesis of a variety of complex heterocyclic molecules. The ability to direct the outcome of multicomponent reactions by simply changing the reaction conditions makes it a powerful tool for combinatorial chemistry and drug discovery efforts.

References

Application Notes and Protocols for the Quantification of N-(2-ethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)-3-oxobutanamide is an organic compound with potential relevance in pharmaceutical and chemical research. As a derivative of acetoacetamide, it shares structural similarities with compounds of pharmacological interest. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolism research, and quality control of related chemical entities.

This document provides detailed application notes and protocols for the analytical quantification of this compound. Due to the limited availability of validated methods specifically for this analyte in the public domain, the following protocols are based on established methods for structurally related compounds, such as other acetoacetamide derivatives and aromatic amides. These methods serve as a strong starting point for developing and validating a robust analytical procedure for this compound.

Putative Metabolic Pathway

The metabolic fate of this compound has not been extensively studied. However, based on its structural similarity to phenacetin, a well-characterized analgesic, a putative metabolic pathway can be proposed. The primary metabolic transformations are expected to involve O-deethylation, amide hydrolysis, and subsequent conjugation reactions.

Caption: Putative metabolic pathway of this compound.

Analytical Methods

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. A reverse-phase HPLC method is recommended for this compound.

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and validation.

Protocol for HPLC-UV Analysis

This protocol is a starting point and should be optimized and validated for the specific application.

-

Instrumentation:

-

HPLC system with a quaternary or binary pump.

-

Autosampler.

-

Column oven.

-

UV-Vis or Diode Array Detector (DAD).

-

Chromatography data acquisition and processing software.

-

-

Chromatographic Conditions (Recommended Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, replace any non-volatile buffer with formic acid or ammonium acetate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 240-280 nm).

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, simple dissolution and dilution may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.

-

-

Method Validation Parameters:

-

Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.

-

Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be <2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 3 for LOD and 10 for LOQ).

-

Quantitative Data for a Structurally Related Compound

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Workflow for GC-MS Method Development

Caption: Workflow for GC-MS method development and validation.

Protocol for GC-MS Analysis

This protocol is a general guideline and requires optimization.

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector.

-

Mass selective detector (MSD).

-

GC-MS data system.

-

-

Chromatographic and Mass Spectrometric Conditions (Recommended Starting Point):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity.

-

-

Derivatization (if necessary):

-

Silylation is a common derivatization technique for compounds with active hydrogens. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

-

Procedure: Evaporate the sample extract to dryness under a stream of nitrogen. Add the silylating reagent and an appropriate solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

-

-

Standard and Sample Preparation:

-

Prepare standard and sample solutions in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). If derivatization is performed, the standards and samples should be derivatized under the same conditions.

-

Quantitative Data Summary

As with HPLC, specific quantitative data for the GC-MS analysis of this compound is not available. The table below provides representative values that can be expected for a validated GC-MS method for a similar compound.

| Parameter | Typical Value |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 5% |

| Limit of Detection (LOD) | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~5 ng/mL |

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. While specific validated methods for this compound are not yet published, the provided HPLC and GC-MS procedures, adapted from methods for structurally similar molecules, offer a solid foundation for method development and validation. Researchers are encouraged to optimize these protocols for their specific matrix and instrumentation and to perform a full method validation according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability of their results. The putative metabolic pathway presented can guide researchers in identifying potential metabolites in in-vitro and in-vivo studies.

Application Notes and Protocols for N-(2-ethoxyphenyl)-3-oxobutanamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)-3-oxobutanamide is a chemical compound for which, to date, specific enzyme inhibition data is not extensively available in peer-reviewed literature. However, its structural features suggest potential interactions with biological macromolecules, making it a candidate for screening in enzyme inhibition assays. These application notes provide a general framework and detailed protocols for researchers interested in evaluating the inhibitory potential of this compound against a chosen enzyme target. The provided protocols are based on standard methodologies for fluorescence-based enzyme inhibition assays and can be adapted to specific enzyme systems.

Hypothetical Target and Signaling Pathway

For the purpose of illustration, we will consider a hypothetical scenario where this compound is investigated as a potential inhibitor of a key kinase in a cancer-related signaling pathway. Protein kinases are a major class of enzymes targeted in drug discovery, and their inhibition can modulate cellular processes such as proliferation, differentiation, and apoptosis.[1]

dot digraph "hypothetical_signaling_pathway" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10"]; edge [arrowhead="normal"];

"Growth_Factor" [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_A" [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_B" [label="Kinase B (Target Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transcription_Factor" [label="Transcription Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="this compound", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

"Growth_Factor" -> "Receptor_Tyrosine_Kinase" [color="#5F6368"]; "Receptor_Tyrosine_Kinase" -> "Kinase_A" [label="Activates", color="#5F6368"]; "Kinase_A" -> "Kinase_B" [label="Activates", color="#5F6368"]; "Kinase_B" -> "Transcription_Factor" [label="Phosphorylates & Activates", color="#5F6368"]; "Transcription_Factor" -> "Gene_Expression" [color="#5F6368"]; "Inhibitor" -> "Kinase_B" [label="Inhibits", color="#EA4335", arrowhead="tee"]; } /dot

Caption: Hypothetical signaling pathway where this compound inhibits a target enzyme.

Experimental Protocols

The following is a generalized protocol for a fluorescence-based enzyme inhibition assay. Researchers should optimize buffer conditions, enzyme and substrate concentrations, and incubation times for their specific enzyme of interest.

Preparation of Reagents

-

Assay Buffer: Prepare a buffer that is optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2 and 1 mM DTT).

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in assay buffer. The final concentration used in the assay should be determined empirically to yield a robust signal.

-

Substrate Stock Solution: Dissolve a fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer) to make a concentrated stock solution.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Positive Control: A known inhibitor of the target enzyme should be used as a positive control.

-

Negative Control: The vehicle used to dissolve the inhibitor (e.g., DMSO) will serve as the negative control.

Experimental Workflow

The following diagram outlines the general workflow for screening this compound for enzyme inhibitory activity.

dot digraph "experimental_workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#FFFFFF"; "Reagent_Prep" [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)"]; "Serial_Dilution" [label="Serial Dilution of Inhibitor"]; }

subgraph "cluster_assay" { label="Assay Execution"; style="filled"; color="#FFFFFF"; "Dispense_Inhibitor" [label="Dispense Inhibitor to Plate"]; "Add_Enzyme" [label="Add Enzyme Solution"]; "Incubate_1" [label="Pre-incubation (Enzyme + Inhibitor)"]; "Add_Substrate" [label="Add Substrate to Initiate Reaction"]; "Incubate_2" [label="Incubate at Optimal Temperature"]; "Measure_Signal" [label="Measure Fluorescence Signal"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#FFFFFF"; "Calculate_Inhibition" [label="Calculate Percent Inhibition"]; "Plot_Data" [label="Plot Dose-Response Curve"]; "Determine_IC50" [label="Determine IC50 Value"]; }

"Reagent_Prep" -> "Serial_Dilution"; "Serial_Dilution" -> "Dispense_Inhibitor"; "Dispense_Inhibitor" -> "Add_Enzyme"; "Add_Enzyme" -> "Incubate_1"; "Incubate_1" -> "Add_Substrate"; "Add_Substrate" -> "Incubate_2"; "Incubate_2" -> "Measure_Signal"; "Measure_Signal" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Plot_Data"; "Plot_Data" -> "Determine_IC50"; } /dot

Caption: General workflow for an enzyme inhibition screening assay.

Assay Procedure (96-well plate format)

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).

-

Assay Plate Setup:

-

Add a small volume (e.g., 2 µL) of the diluted inhibitor, positive control, or negative control (DMSO) to the appropriate wells of a 96-well plate.

-

Add the enzyme solution to all wells except for the "no enzyme" control wells.

-

-

Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or the enzyme's optimal temperature. This allows for the binding of the inhibitor to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[2]

Data Presentation

The following table provides a template for organizing and presenting the quantitative data obtained from the enzyme inhibition assay.

| Inhibitor Concentration (µM) | Average Reaction Rate (RFU/min) | Standard Deviation | Percent Inhibition (%) |

| 0 (Negative Control) | 0 | ||

| [Concentration 1] | |||

| [Concentration 2] | |||

| [Concentration 3] | |||

| [Concentration 4] | |||

| [Concentration 5] | |||

| [Concentration 6] | |||

| [Concentration 7] | |||

| [Concentration 8] | |||

| Positive Control |

IC50 Value: The calculated IC50 value for this compound should be reported with a 95% confidence interval.

Disclaimer: The protocols and information provided are intended as a general guide. Researchers must conduct their own validation and optimization for their specific experimental setup. The hypothetical signaling pathway is for illustrative purposes only and does not imply a known biological activity for this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving N-(2-ethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)-3-oxobutanamide is a small molecule with potential applications in various fields of biological research and drug discovery.[1][2] Its structure, related to other biologically active N-aryl-3-oxobutanamides, suggests its potential as a modulator of cellular pathways. This document provides detailed protocols for hypothetical cell-based assays to investigate the cytotoxic and anti-proliferative effects of this compound, along with potential signaling pathways it may influence. While specific experimental data for this compound is limited, the following protocols are based on established methodologies for similar small molecules.

Potential Mechanism of Action

Based on related compounds, this compound could potentially exert its effects through various mechanisms, including the induction of apoptosis or cell cycle arrest.[3] One hypothetical pathway involves the modulation of key signaling cascades that regulate cell survival and proliferation.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Assay (BrdU Assay)

This protocol measures the incorporation of BrdU into newly synthesized DNA to determine the effect of the compound on cell proliferation.

Experimental Workflow:

References

- 1. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]

- 2. This compound | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Crystallization of N-(2-ethoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the successful crystallization of N-(2-ethoxyphenyl)-3-oxobutanamide, a key intermediate in various synthetic processes. The following sections offer guidance on solvent selection, experimental procedures, and data interpretation to achieve high purity and desired crystal morphology.

Introduction

This compound is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1]. As an acetoacetanilide derivative, it plays a role in the synthesis of various organic molecules, including pigments and potential pharmaceutical compounds. The purification of this compound is critical to ensure the quality and efficacy of the final products. Crystallization is a robust and widely used technique for the purification of solid organic compounds, relying on the principle of differential solubility in a given solvent at varying temperatures. A successful crystallization process yields a product with high purity and a well-defined crystalline structure.

This document outlines protocols for single-solvent and two-solvent crystallization methods, along with guidelines for solvent screening to optimize the crystallization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for developing an effective crystallization strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not available | |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in crystallization. An ideal solvent for single-solvent crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures[2][3]. For two-solvent systems, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," with both liquids being miscible.

General Solubility Considerations for N-aryl-3-oxobutanamides

N-aryl-3-oxobutanamides, such as the target compound, are generally polar molecules due to the presence of amide and ketone functional groups. Therefore, they tend to be more soluble in polar organic solvents. Based on the principle of "like dissolves like," suitable solvents for screening would include alcohols, esters, and ketones. Aromatic solvents may also be effective due to the presence of the phenyl ring.

Estimated Solubility Data

| Solvent | Polarity Index | Estimated Solubility at 25 °C | Estimated Solubility at Boiling Point | Suitability for Single-Solvent Crystallization |

| Water | 10.2 | Very Low | Moderate | Potentially Good |

| Ethanol | 5.2 | Moderate | High | Good |

| Methanol | 6.6 | Moderate | High | Good |

| Isopropanol | 4.3 | Low | Moderate | Potentially Good |

| Ethyl Acetate | 4.4 | Moderate | High | Good |

| Acetone | 5.1 | High | Very High | Poor (too soluble) |

| Toluene | 2.4 | Low | Moderate | Potentially Good |

| Heptane | 0.1 | Very Low | Very Low | Poor (insoluble) |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified. Ethanol is used as an example based on the estimated solubility.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Erlenmeyer flasks (2)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Watch glass

-

Spatula

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol at room temperature and begin stirring.

-

Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

-